molecular formula C16H22N4O B2669950 3-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380009-57-2

3-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2669950
CAS No.: 2380009-57-2
M. Wt: 286.379
InChI Key: FGDZPJCDMXJMLW-UHFFFAOYSA-N
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Description

The compound “3-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are a piperidine ring and a pyrrolidine ring, both of which are types of heterocyclic amines. The compound also contains a hydroxymethyl group and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine, piperidine, and pyrrolidine rings would likely have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine, piperidine, and pyrrolidine rings, as well as the hydroxymethyl and nitrile groups. The nitrogen atoms in the rings could act as nucleophiles in certain reactions, while the nitrile group could be susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the hydroxymethyl and nitrile groups) would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative methods for synthesizing compounds with structural similarities to 3-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile. For instance, Smaliy et al. (2011) introduced a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting its importance in medicinal chemistry and proposing a more efficient production technique for large quantities Smaliy et al., 2011.

Chemical Structure and Function

The structural and functional analyses of pyridine derivatives have been a focus of research. Venkateshan et al. (2019) conducted crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies on pyridine derivatives, demonstrating their potential as inhibitors of NAMPT, a target for increasing sensitivity to apoptosis in certain cell lines Venkateshan et al., 2019.

Antimicrobial Activity

The synthesis and evaluation of novel 4-pyrrolidin-3-cyanopyridine derivatives for their antimicrobial activity have been explored. Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives and tested them against a range of aerobic and anaerobic bacteria, finding some compounds exhibited significant activity Bogdanowicz et al., 2013.

Anticancer Activity

El-Agrody et al. (2020) synthesized a series of pyrano[3,2-c]chromene derivatives and assessed their in vitro anticancer activity against various cancer cell lines, discovering compounds that induced cell cycle arrest and triggered apoptosis El-Agrody et al., 2020.

Future Directions

The study and application of this compound could be a potential area for future research. Given its complex structure, it might have interesting chemical or biological properties that could be explored in more detail .

Properties

IUPAC Name

3-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c17-11-15-16(4-1-7-18-15)19-9-5-13(6-10-19)20-8-2-3-14(20)12-21/h1,4,7,13-14,21H,2-3,5-6,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDZPJCDMXJMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C3=C(N=CC=C3)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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